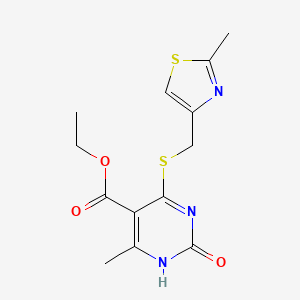

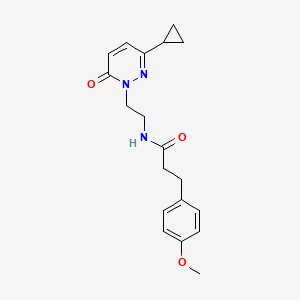

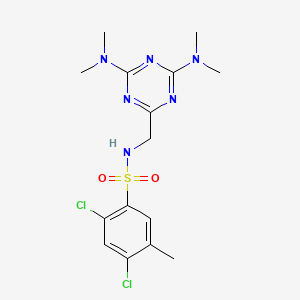

4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method that can be used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” would be complex due to the presence of multiple functional groups and rings. The compound contains a thiophene ring, a benzenesulfonamide group, and a cyclopropyl group . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, the Suzuki–Miyaura coupling reaction could be one of the reactions involved in its synthesis . Other reactions could involve the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” would depend on its exact molecular structure. Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . These compounds help protect metals and alloys from degradation caused by environmental factors such as moisture, acids, and salts. The presence of the thiophene ring enhances their effectiveness in preventing corrosion.

Organic Semiconductors and Electronics

Molecules containing the thiophene ring system play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable components in these devices.

Pharmacological Properties

Thiophene-based compounds exhibit various pharmacological activities:

- Anticancer Properties : Some thiophene derivatives possess anticancer effects . Their structural features make them potential candidates for cancer therapy.

- Anti-Inflammatory and Analgesic Effects : Certain thiophene-containing molecules exhibit anti-inflammatory and analgesic properties . These compounds may help manage pain and inflammation.

- Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial effects . Researchers explore their potential as novel antibiotics.

- Antihypertensive and Anti-Atherosclerotic Properties : The thiophene ring system contributes to the pharmacological profile of specific drugs . For instance, suprofen and articaine contain thiophene moieties and serve as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers, respectively .

Synthetic Strategies

Various synthetic methods lead to thiophene derivatives:

- Gewald Reaction : A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent .

Microbial Inhibition

Compound 12 derived from thiophene showed significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus . Its antimicrobial potential makes it an interesting candidate for further study.

Serotonin Antagonism and Alzheimer’s Treatment

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist and is used in Alzheimer’s treatment . Understanding its mechanism and efficacy is essential for therapeutic applications.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. The Suzuki–Miyaura coupling reaction, which might be used in its synthesis, uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Orientations Futures

The future directions for research on this compound could involve further exploration of its therapeutic properties, as thiophene derivatives have been reported to possess a wide range of such properties . Additionally, new synthetic methods could be developed to improve the efficiency and environmental friendliness of its synthesis .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S2/c1-11-9-12(4-5-13(11)16)21(18,19)17-10-15(6-7-15)14-3-2-8-20-14/h2-5,8-9,17H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPBWKQJJNTFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)

![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)